1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable amine to form an intermediate, which is then subjected to cyclization and further functionalization to introduce the hydroxy and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol .
Scientific Research Applications
1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[[(4-chlorophenyl)-oxomethyl]amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid: Shares structural similarities but differs in functional groups and overall structure.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Similar core structure but lacks the chlorophenyl and methoxy groups.
Uniqueness
1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24ClNO4 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C23H24ClNO4/c1-13-11-22(2,3)25-20-17(13)9-16(29-4)10-18(20)23(28,21(25)27)12-19(26)14-5-7-15(24)8-6-14/h5-10,13,28H,11-12H2,1-4H3 |
InChI Key |
MTYBLCTXKDTGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Cl)O)OC)(C)C |
Origin of Product |
United States |
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